ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a triazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high regioselectivity.
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Step 1: Synthesis of Azide Intermediate
- React 2-(2-methoxyphenyl)acetyl chloride with sodium azide in an appropriate solvent (e.g., DMF) to form the azide intermediate.
- Reaction conditions: Room temperature, stirring for several hours.
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Step 2: Cycloaddition Reaction
- Combine the azide intermediate with ethyl propiolate in the presence of a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) to form the triazole ring.
- Reaction conditions: Room temperature, stirring for several hours.
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Step 3: Purification
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) or acid catalyst.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function and leading to the desired biological effect.
Comparison with Similar Compounds
Ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole-4-carboxylic acid: Lacks the ethyl ester and methoxyphenyl groups, resulting in different chemical and biological properties.
Ethyl 1-[2-(2-hydroxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate:
Ethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate: Contains a chloro group instead of a methoxy group, leading to different chemical behavior and biological activity.
Properties
IUPAC Name |
ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-3-21-14(19)11-8-17(16-15-11)9-12(18)10-6-4-5-7-13(10)20-2/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIMCGMVDUKVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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